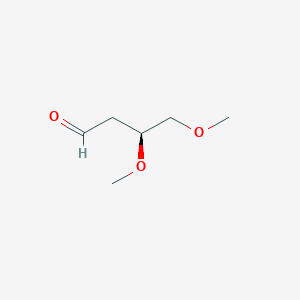
Butanal, 3,4-dimethoxy-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 3,4-dimethoxy-, (S)- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a 3,4-dimethoxy substituent on the butanal chain. The (S)- configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 3,4-dimethoxy-, (S)- can be achieved through several methods. One common approach involves the use of Grignard reagents, where a Grignard reagent reacts with an appropriate aldehyde to form the desired product. Another method involves the reduction of a corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of Butanal, 3,4-dimethoxy-, (S)- may involve catalytic hydrogenation of a precursor compound under controlled conditions. This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanal, 3,4-dimethoxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield primary alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols, in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanal, 3,4-dimethoxy-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Butanal, 3,4-dimethoxy-, (S)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 3,4-dimethoxy substituents may also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Butanal, 3,4-dimethoxy-, (S)- can be compared with other similar compounds such as:
Butanal: Lacks the 3,4-dimethoxy substituents, making it less reactive in certain chemical reactions.
3,4-Dimethoxybenzaldehyde: Contains a benzene ring, which significantly alters its chemical properties and reactivity.
Butanal, 2,3-dimethoxy-, (S)-: The position of the methoxy groups affects the compound’s stereochemistry and reactivity.
The uniqueness of Butanal, 3,4-dimethoxy-, (S)- lies in its specific substituent pattern and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
82780-40-3 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(3S)-3,4-dimethoxybutanal |
InChI |
InChI=1S/C6H12O3/c1-8-5-6(9-2)3-4-7/h4,6H,3,5H2,1-2H3/t6-/m0/s1 |
InChI Key |
QTOGOWCQVDATLL-LURJTMIESA-N |
Isomeric SMILES |
COC[C@H](CC=O)OC |
Canonical SMILES |
COCC(CC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


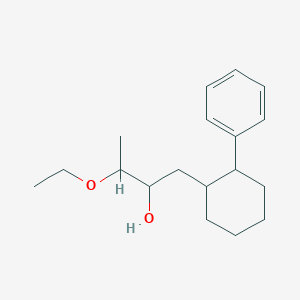
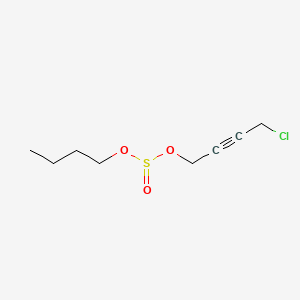
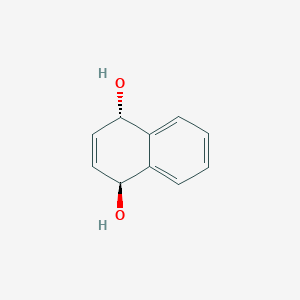

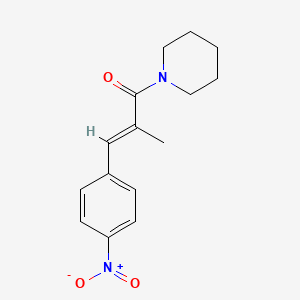
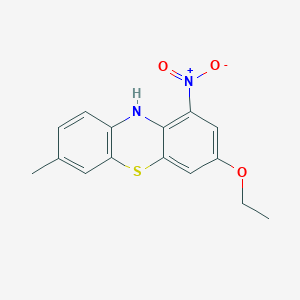
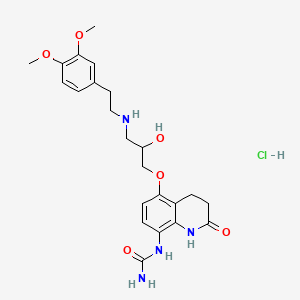
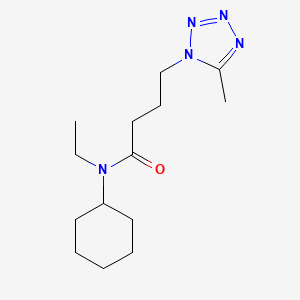
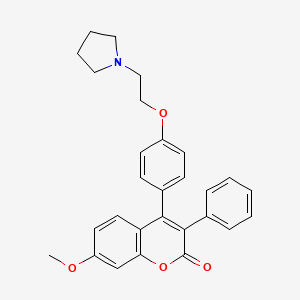
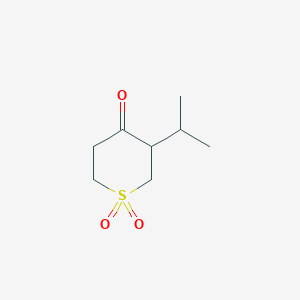
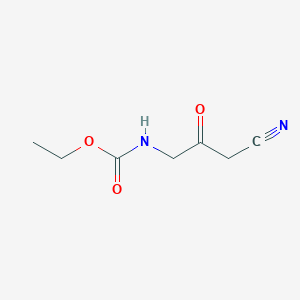
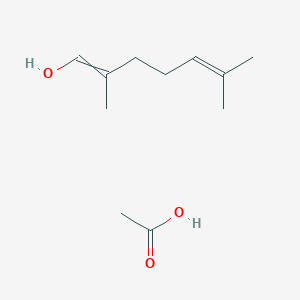
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)

